D-Apiose

Description

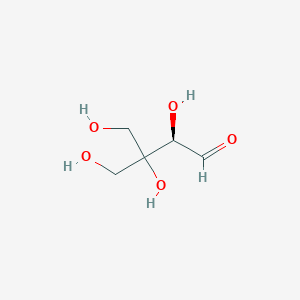

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal |

InChI |

InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1 |

InChI Key |

AVGPOAXYRRIZMM-BYPYZUCNSA-N |

Isomeric SMILES |

C(C(CO)([C@H](C=O)O)O)O |

Canonical SMILES |

C(C(CO)(C(C=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of D-Apiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Apiose (B1254161) is a naturally occurring branched-chain monosaccharide, a unique pentose (B10789219) that plays a significant role in the biochemistry of plants.[1] Unlike common aldopentoses, this compound features a branched carbon skeleton, specifically a hydroxymethyl group at the C3 position.[2] It is a key component of various complex plant cell wall polysaccharides, most notably rhamnogalacturonan II (RG-II) and apiogalacturonan.[2][3] In RG-II, this compound is crucial for the formation of borate (B1201080) diester cross-links, which are essential for the structural integrity of the plant cell wall.[3] this compound is never found in its free form in nature; it exists as a constituent of these polysaccharides and various secondary metabolites, such as flavonoid glycosides.[2] The study of this compound and its biosynthetic pathways is critical for understanding plant cell wall architecture and for potential applications in glycobiology and drug development.

Chemical Structure and Nomenclature

This compound is systematically named 3-C-(hydroxymethyl)-D-glycero-tetrose.[1] Its structure is unique among monosaccharides due to the branching at the C3 carbon.

Open-Chain Form: Fischer Projection

In its open-chain aldehyde form, this compound has a single chiral center at the C2 carbon, which defines its D-configuration.[2] The Fischer projection provides a 2D representation of this linear form.

Cyclic Form: Haworth Projection

In solution, this compound predominantly exists in a cyclic furanose form. This cyclization occurs through the formation of a hemiacetal between the C1 aldehyde group and the C4 hydroxyl group. This process creates a new stereocenter at the anomeric carbon (C1), resulting in two anomers: α-D-apiofuranose and β-D-apiofuranose.[2] The Haworth projection is used to depict the three-dimensional structure of these cyclic forms.

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal | [4] |

| Molecular Formula | C₅H₁₀O₅ | [5] |

| Molecular Weight | 150.13 g/mol | [5] |

| CAS Number | 639-97-4 | [5] |

| SMILES | C(C(C(C=O)O)(CO)O)O | [4] |

| InChI | InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1 | [4] |

| Optical Rotation | [α]D¹⁵ +5.6°; [α]D¹⁹ +9.1° | [6] |

Biosynthesis of UDP-D-Apiose

This compound is synthesized in plants in its activated form, UDP-D-apiose. This process is catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). The reaction begins with UDP-D-glucuronic acid and, in an NAD+-dependent mechanism, results in the formation of both UDP-D-apiose and UDP-D-xylose.[3] This enzymatic conversion involves a complex rearrangement of the carbon skeleton of the glucuronic acid moiety.[3]

Caption: Biosynthesis of UDP-D-Apiose and UDP-D-Xylose from UDP-D-Glucuronic Acid.

Experimental Protocols

Isolation of Apiin (an Apiose Glycoside) from Parsley

This protocol outlines a general procedure for the extraction of apiin, a flavonoid glycoside containing apiose, from parsley leaves.

Materials:

-

Fresh or dried parsley leaves

-

Ethanol (B145695) (70%)

-

Soxhlet apparatus or ultrasonic bath

-

Filter paper

-

Rotary evaporator

Methodology:

-

Preparation of Plant Material: Dry parsley leaves at a moderate temperature (e.g., 40-50°C) and grind them into a fine powder.

-

Extraction:

-

Soxhlet Extraction: Place the powdered parsley in a thimble and extract with 70% ethanol for several hours.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the parsley powder in 70% ethanol and place it in an ultrasonic bath for 30-60 minutes.

-

-

Filtration: Filter the extract through filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract containing apiin.

-

Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.

Enzymatic Assay of UDP-D-apiose/UDP-D-xylose Synthase (UAXS)

This protocol describes a method to determine the activity of UAXS by quantifying the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

-

Purified UAXS enzyme

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0

-

UDP-D-glucuronic acid (substrate)

-

NAD+

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with an anion-exchange column

-

Standards for UDP-glucuronic acid, UDP-apiose, and UDP-xylose

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-D-glucuronic acid, 1 mM NAD+, and a suitable amount of purified UAXS enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Sample Preparation: Centrifuge the mixture to pellet any precipitated protein and filter the supernatant.

-

HPLC Analysis: Inject the filtered sample onto an HPLC system equipped with an anion-exchange column. Separate the nucleotide sugars using an appropriate buffer gradient.

-

Quantification: Detect the UDP-sugars by their absorbance at 262 nm. Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.

NMR Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for monitoring its formation in real-time.[4]

Materials:

-

Purified this compound sample

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent and place it in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Real-time NMR Monitoring: To study the enzymatic formation of UDP-apiose, the UAXS reaction can be carried out directly in the NMR tube, and spectra can be acquired at different time intervals to observe the conversion of the substrate and the formation of products.[4]

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to assign the signals to the different protons and carbons in the this compound molecule and to determine its stereochemistry and conformation.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The biosynthesis of the branched-chain sugar this compound in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of D-Apiose in Plant Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Apiose, a unique branched-chain pentose (B10789219), is a fascinating and vital monosaccharide in the plant kingdom. First discovered in the flavonoid glycoside apiin (B1667559) from parsley, its significance has expanded from a curiosity of natural product chemistry to a cornerstone of plant cell wall architecture and integrity. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and physiological roles of this compound in plants. We present quantitative data on its distribution, detail key experimental protocols for its study, and provide visual representations of its metabolic pathway and functional context. This document serves as an in-depth resource for researchers in plant science, glycobiology, and drug development, offering critical insights into the complex biochemistry of this unique sugar.

Discovery and History: From a Flavorful Herb to a Structural Keystone

The journey of this compound began in 1901 when German chemist Eduard Vongerichten isolated a novel sugar from the hydrolysis of "apiin," a flavonoid glycoside found in parsley (Petroselinum crispum)[1][2]. He named this branched-chain pentose "apiose." For decades, apiose was primarily known as a constituent of various secondary metabolites, including flavonoids and other glycosides, found in a wide array of plant species[3].

A pivotal shift in understanding the role of this compound came with the characterization of plant cell wall polysaccharides. In the 1960s, apiose was identified as a major component of a pectic polysaccharide in the cell walls of aquatic monocots like duckweed (Lemna minor), a polysaccharide later named apiogalacturonan[4]. The most profound discovery, however, was the identification of this compound as a conserved component of rhamnogalacturonan II (RG-II), a minor but structurally complex pectic polysaccharide present in the primary cell walls of all higher plants[5][6][7]. This discovery elevated this compound from a "rare sugar" to a fundamental building block of the plant cell wall.

Quantitative Distribution of this compound in Plants

The abundance of this compound varies significantly across different plant species and tissues. It is a minor component of most plant cell walls, typically comprising a small percentage of the total non-cellulosic monosaccharides. However, in the cell walls of certain aquatic plants, its concentration can be substantially higher due to the presence of apiogalacturonan.

| Plant Species | Family | Tissue/Fraction | Apiose Content (mol % of non-cellulosic sugars) | Reference(s) |

| Lemna minor | Araceae | Cell Wall | High (due to apiogalacturonan) | [4] |

| Spirodela polyrhiza | Araceae | Cell Wall | ~10-12 | [8][9] |

| Landoltia punctata | Araceae | Cell Wall | ~8-10 | [8][9] |

| Wolffiella caudata | Araceae | Cell Wall | ~2-4 | [8][9] |

| Wolffia borealis | Araceae | Cell Wall | ~1-3 | [8][9] |

| Arabidopsis thaliana | Brassicaceae | Leaf Cell Wall | RG-II fraction contains apiose | [7][10] |

| Pisum sativum | Fabaceae | Cotyledon Cell Wall | Pectic polysaccharides contain apiose | [11] |

| Glycine max | Fabaceae | Cotyledon Cell Wall | Pectin-rich fractions contain apiose | [12] |

| Zea mays | Poaceae | Leaf Cell Wall | Minor component of pectin | [3] |

| Pinus taeda | Pinaceae | Differentiating Xylem | Present in cell wall polysaccharides | [13] |

The Biosynthesis of this compound: A Unique Enzymatic Transformation

The activated form of apiose used in biosynthetic reactions is UDP-D-apiose. This nucleotide sugar is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAS), also known as AXS1 in Arabidopsis thaliana[6][14][15]. This NAD+-dependent enzyme concurrently produces UDP-D-xylose, placing it at a crucial branch point in cell wall precursor biosynthesis[6].

The reaction mechanism is a fascinating example of enzymatic rearrangement, involving an oxidation, decarboxylation, and a ring contraction of the glucuronic acid backbone.

Physiological Role: The Linchpin of Pectin Cross-Linking

The most well-characterized and critical function of this compound in plants is its role in the structure of rhamnogalacturonan II (RG-II)[5][6]. RG-II is a structurally complex pectic polysaccharide with a highly conserved structure across all vascular plants[16]. In the cell wall, two RG-II molecules are covalently cross-linked through a borate (B1201080) diester bond formed between the 2' and 3' hydroxyl groups of the apiosyl residues in side chain A of each monomer[1][17]. This dimerization is crucial for the formation of a three-dimensional pectic network, which contributes significantly to the mechanical strength and integrity of the primary cell wall[17].

While this compound itself is not known to be a direct signaling molecule, the integrity of the RG-II-borate complex is essential for normal plant growth and development. Disruption of this cross-linking, either through boron deficiency or mutations affecting RG-II synthesis, can lead to severe growth defects, suggesting that the plant cell can perceive and respond to alterations in cell wall structure.

Key Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of this compound and related compounds.

Isolation of this compound from Parsley Seeds via Apiin Hydrolysis

This protocol is based on the historical methods used for the initial discovery of apiose.

Objective: To isolate the flavonoid glycoside apiin from parsley seeds and hydrolyze it to release this compound.

Materials:

-

Dried parsley seeds

-

Ethanol (B145695) (96%)

-

Lead (II) acetate (B1210297) solution (neutral)

-

Basic lead (II) acetate solution

-

Hydrogen sulfide (B99878) (gas or saturated aqueous solution)

-

Sulfuric acid (1% v/v)

-

Activated charcoal

Procedure:

-

Extraction of Apiin: a. Grind dried parsley seeds to a fine powder. b. Macerate the powder in 96% ethanol at room temperature for 48 hours. Repeat the extraction three times. c. Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Purification of Apiin: a. Dissolve the crude extract in hot water. b. To the hot solution, add neutral lead (II) acetate solution dropwise until no more precipitate forms. Filter the hot solution to remove the precipitate. c. To the filtrate, add basic lead (II) acetate solution to precipitate the apiin-lead complex. d. Collect the precipitate by filtration and suspend it in water. e. Decompose the lead complex by bubbling hydrogen sulfide gas through the suspension or by adding a saturated aqueous solution of hydrogen sulfide until precipitation of lead sulfide is complete. f. Filter to remove the lead sulfide. The filtrate contains crude apiin. g. Decolorize the filtrate with activated charcoal and concentrate it to induce crystallization of apiin. Recrystallize from hot ethanol.

-

Mild Acid Hydrolysis of Apiin: a. Dissolve the purified apiin in 1% sulfuric acid. b. Heat the solution (e.g., in a boiling water bath) for 1-2 hours to hydrolyze the glycosidic bonds. c. Neutralize the solution with barium carbonate and filter to remove the barium sulfate (B86663) precipitate. d. The resulting solution contains D-glucose, apigenin, and this compound.

-

Isolation of this compound: a. The individual components can be separated by chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

Enzymatic Synthesis and Characterization of UDP-D-Apiose

Objective: To synthesize UDP-D-apiose from UDP-D-glucuronic acid using recombinant UDP-D-apiose/UDP-D-xylose synthase (UAS) and characterize the products.

Materials:

-

Purified recombinant UAS (e.g., His-tagged AtAXS1 expressed in E. coli)

-

UDP-D-glucuronic acid (UDP-GlcA)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

High-performance anion-exchange chromatography (HPAEC) system with pulsed amperometric detection (PAD) or HPLC with UV detection.

-

Standards for UDP-GlcA, UDP-D-apiose, and UDP-D-xylose.

Procedure:

-

Enzyme Assay: a. Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-GlcA, 1 mM NAD+, and a suitable amount of purified UAS enzyme in a total volume of 100 µL[5][7]. b. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by heating at 100°C for 2 minutes or by adding a quenching solution (e.g., perchloric acid).

-

Product Analysis: a. Centrifuge the reaction mixture to pellet any precipitated protein. b. Filter the supernatant through a 0.22 µm filter. c. Inject an aliquot of the filtered sample onto an anion-exchange HPLC column[7][18][19]. d. Separate the nucleotide sugars using a suitable gradient of a high-salt buffer (e.g., ammonium (B1175870) acetate or potassium phosphate). e. Detect the UDP-sugars by their absorbance at 262 nm. f. Identify and quantify the amounts of UDP-D-apiose and UDP-D-xylose formed by comparing their retention times and peak areas to those of the standards.

-

Kinetic Analysis: a. To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of UDP-GlcA while keeping other components constant. b. Measure the initial reaction rates and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

| Enzyme | Source | Substrate | K_m (µM) | k_cat (min⁻¹) | Reference(s) |

| AtAXS1 | Arabidopsis thaliana (recombinant) | UDP-D-glucuronic acid | - | 0.3 (turnover number) | [1][14] |

| SpUAS | Spirodela polyrhiza (recombinant) | UDP-D-glucuronic acid | 237 | - | [20] |

Note: Kinetic parameters can vary depending on the specific assay conditions.

Monosaccharide Composition Analysis of Plant Cell Walls by GC-MS

Objective: To determine the monosaccharide composition, including apiose, of plant cell wall material by gas chromatography-mass spectrometry (GC-MS) of alditol acetate derivatives.

Materials:

-

Dried plant cell wall material (Alcohol Insoluble Residue - AIR)

-

Trifluoroacetic acid (TFA, 2 M)

-

Ammonia solution (15 M)

-

Sodium borohydride (B1222165) (NaBH₄) in DMSO

-

Acetic acid (glacial)

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM)

-

GC-MS system with a suitable capillary column (e.g., BPX-70)

Procedure:

-

Acid Hydrolysis: a. Weigh 5 mg of dried cell wall material into a glass tube. b. Add 0.5 mL of 2 M TFA and heat at 121°C for 1 hour to hydrolyze the non-cellulosic polysaccharides. c. Cool the sample and centrifuge to pellet the insoluble material. Transfer the supernatant containing the monosaccharides to a new tube. d. Evaporate the TFA under a stream of nitrogen.

-

Reduction to Alditols: a. To the dried hydrolysate, add 100 µL of water, 20 µL of 15 M ammonia, and 1 mL of 0.5 M NaBH₄ in DMSO. b. Incubate at 40°C for 90 minutes. c. Stop the reaction by adding 100 µL of glacial acetic acid.

-

Acetylation: a. Add 200 µL of 1-methylimidazole and 2 mL of acetic anhydride to the reduced sample. b. Incubate at room temperature for 10 minutes. c. Quench the reaction by adding 5 mL of water.

-

Extraction and Analysis: a. Extract the alditol acetates with 1 mL of DCM. b. Transfer the lower DCM phase to a GC vial. c. Inject an aliquot into the GC-MS system. d. Use a temperature program to separate the alditol acetates (e.g., initial temperature of 170°C, ramp to 230°C)[17]. e. Identify the monosaccharides based on their retention times and mass spectra compared to standards.

Conclusion and Future Perspectives

This compound, once a mere curiosity, is now recognized as a monosaccharide of profound importance in plant biology. Its indispensable role in the borate-mediated cross-linking of rhamnogalacturonan II underscores its significance in maintaining the structural integrity of the plant cell wall. The biosynthesis of UDP-D-apiose via the bifunctional enzyme UAS represents a key metabolic branch point, the regulation of which likely plays a role in coordinating the synthesis of different cell wall components.

For drug development professionals, the enzymes involved in apiose metabolism, such as UAS and the various apiosyltransferases, represent potential targets for the development of novel herbicides or antifungal agents that disrupt cell wall integrity. Furthermore, the unique structural features of apiose-containing secondary metabolites may offer scaffolds for the design of new therapeutic compounds.

Future research will likely focus on further elucidating the regulation of apiose biosynthesis and its incorporation into polysaccharides, identifying and characterizing the full complement of apiosyltransferases in different plant species, and exploring the potential biological activities of the vast array of apiosylated natural products. The continued study of this witty sugar promises to yield further insights into the intricate world of plant biochemistry and may pave the way for new applications in agriculture and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell wall composition in juvenile and adult leaves of maize (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Matrix polysaccharide precursors in Arabidopsis cell walls are synthesized by alternate pathways with organ-specific expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Correlation of Apiose Levels and Growth Rates in Duckweeds [frontiersin.org]

- 10. Characterization of the cell-wall polysaccharides of Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Soybean (Glycine max) cell wall composition and availability to feed enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbohydrate-related genes and cell wall biosynthesis in vascular tissues of loblolly pine (Pinus taeda) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. refp.cohlife.org [refp.cohlife.org]

- 18. researchgate.net [researchgate.net]

- 19. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

- 20. mdpi.com [mdpi.com]

The Pivotal Role of D-Apiose in the Structural Integrity of Plant Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Apiose (B1254161), a unique branched-chain pentose, is a fascinating and crucial, albeit minor, constituent of the primary cell walls of all higher plants.[1] Initially discovered in the flavonoid glycoside apiin (B1667559) from parsley, its significance has expanded to a fundamental role in the architectural integrity of the plant cell wall.[1] This technical guide provides a comprehensive examination of the natural occurrence of this compound, its biosynthesis, and its critical function in the cross-linking of pectic polysaccharides. Detailed experimental protocols for the isolation, characterization, and quantification of apiose-containing structures are presented, alongside quantitative data on its distribution. Furthermore, this guide visualizes the key biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in plant biology, glycobiology, and drug development.

Introduction to this compound

This compound (3-C-(hydroxymethyl)-D-erythrofuranose) is a plant-specific monosaccharide distinguished by its branched-chain structure.[2][3] It is not found freely in nature but exists as a component of complex polysaccharides within the plant cell wall and in various secondary metabolites.[4][5] Its presence is characteristic of vascular plants.[4] The primary significance of this compound in the cell wall lies in its role as a key component of two pectic polysaccharides: rhamnogalacturonan II (RG-II) and apiogalacturonan.[1][4]

Occurrence and Distribution of this compound in Plant Cell Walls

This compound is a constituent of the primary cell walls of a wide range of plants, including dicots, monocots, and gymnosperms.[6] Its concentration can vary between plant species and different tissues within the same plant.[1]

Rhamnogalacturonan II (RG-II)

RG-II is a structurally complex and highly conserved pectic polysaccharide, representing a minor component of the plant cell wall.[7][8][9] It is composed of at least 12 different glycosyl residues linked by more than 20 different glycosidic linkages.[7][9] The backbone of RG-II consists of α-1,4-linked D-galacturonic acid residues with four distinct oligosaccharide side chains (A, B, C, and D).[6][8] this compound is a key residue within side chain A.[6] The structure of RG-II has been remarkably conserved throughout the evolution of vascular plants.[4]

Apiogalacturonan

Apiogalacturonans are pectic polysaccharides predominantly found in the cell walls of aquatic monocots such as duckweed (Lemna minor) and seagrasses (Zostera marina).[1][10][11] These polysaccharides have a backbone of D-galacturonic acid residues with branches containing this compound.[10] In some of these aquatic plants, apiogalacturonan can constitute a significant portion of the cell wall's dry weight.[5]

Quantitative Data on Apiose Content

The amount of apiose in plant cell walls varies. The following table summarizes available data on apiose content in different plant species.

| Plant Species | Polysaccharide | Apiose Content (% of cell wall dry weight) | Reference(s) |

| Lemna minor (Duckweed) | Apiogalacturonan | High, can be several percent | [5] |

| Spirodela polyrhiza | Apiogalacturonan | High | [12] |

| Wolffiella species | Apiogalacturonan | 63-88% less than Spirodela and Lemna | [12] |

| Wolffia species | Apiogalacturonan | 63-88% less than Spirodela and Lemna | [12][13] |

| Dicots, non-graminaceous monocots, and gymnosperms | Rhamnogalacturonan II | 0.5 to 8% | [8] |

| Commelinoid monocots | Rhamnogalacturonan II | < 0.1% | [8] |

Biosynthesis of UDP-D-Apiose

The precursor for apiose incorporation into polysaccharides is UDP-D-apiose.[2] This activated sugar is synthesized from UDP-D-glucuronic acid (UDP-GlcA) by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAS), also known as AXS1 in Arabidopsis thaliana.[1][2][14] This NAD+-dependent reaction involves a decarboxylation and a rearrangement of the carbon skeleton of the glucuronic acid moiety, leading to the formation of both UDP-D-apiose and UDP-D-xylose.[2][15]

Biosynthetic Pathway of UDP-D-Apiose

The enzymatic conversion of UDP-GlcA to UDP-D-apiose and UDP-D-xylose is a key step in plant cell wall biosynthesis.

The Critical Role of this compound in Rhamnogalacturonan II Dimerization

The most significant function of this compound in the plant cell wall is its involvement in the dimerization of two RG-II molecules.[1] This cross-linking is mediated by a borate (B1201080) diester bond formed between the 2' and 3' hydroxyl groups of the apiosyl residues in side chain A of each RG-II monomer.[1] This dimerization is essential for the formation of a three-dimensional pectic network, which contributes to the mechanical strength and integrity of the primary cell wall and is required for normal plant growth and development.[1][7][9]

Experimental Protocols

The study of this compound in plant cell walls involves a series of established biochemical techniques.

General Experimental Workflow for Apiose Research

A typical workflow for the investigation of apiose in plant materials is outlined below.

Isolation of Apiose-Containing Pectic Polysaccharides from Lemna minor

Objective: To isolate apiogalacturonans from the cell walls of Lemna minor.

Methodology:

-

Cell Wall Preparation: Homogenize fresh Lemna minor and wash the homogenate extensively with water and organic solvents to remove intracellular contents, yielding a cell wall-enriched fraction.[1] This can be achieved by freezing the tissue in liquid nitrogen followed by grinding.[16]

-

Extraction of Pectic Polysaccharides: Extract the cell wall material with a solution of 0.5% ammonium (B1175870) oxalate (B1200264).[17] This chelating agent will solubilize pectic polysaccharides.

-

Purification of Apiogalacturonans: Subject the oxalate extract to anion-exchange chromatography on a DEAE-Sephadex column to separate polysaccharides based on their charge.[1] Elute with a salt gradient to separate different polysaccharide fractions.

-

Fractional Precipitation: Further purify the apiose-containing fractions by fractional precipitation with sodium chloride.[17] Polysaccharides with higher apiose content tend to be more soluble in higher salt concentrations.[17]

Monosaccharide Composition Analysis

Objective: To determine the relative amount of apiose and other monosaccharides in a purified polysaccharide sample.

Methodology:

-

Acid Hydrolysis: Hydrolyze the polysaccharide sample with 2 M trifluoroacetic acid (TFA) at 121°C for 1-2 hours to release the constituent monosaccharides.

-

Reduction: Reduce the resulting monosaccharides to their corresponding alditols using sodium borohydride (B1222165) (NaBH4) or sodium borodeuteride (NaBD4).

-

Acetylation: Acetylate the alditol hydroxyl groups using acetic anhydride (B1165640) to form volatile alditol acetates.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the alditol acetate (B1210297) derivatives by GC-MS.[18] The retention times and mass spectra are compared to authentic standards of apiose and other sugars.[18]

UDP-Apiose/UDP-Xylose Synthase (UAS) Enzyme Assay

Objective: To characterize the activity of UDP-apiose/UDP-xylose synthase.[1]

Methodology:

-

Enzyme Preparation: Prepare a crude or purified enzyme extract from a plant source known to have UAS activity (e.g., parsley, duckweed) or use a recombinantly expressed enzyme.[2][19]

-

Reaction Mixture: Set up a reaction mixture containing the enzyme, the substrate UDP-D-glucuronic acid, and the cofactor NAD+ in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.1).[1][20]

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C).[1][20]

-

Product Analysis: Stop the reaction and separate the products (UDP-apiose and UDP-xylose) from the substrate using high-performance anion-exchange chromatography (HPAEC) or hydrophilic interaction liquid chromatography (HILIC).[1]

-

Product Identification and Quantification: Confirm the identity of the products by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Quantify the products to determine enzyme activity.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.[1]

| Enzyme | Source | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| UDP-apiose/UDP-xylose synthase (AXS1) | Arabidopsis thaliana (recombinant) | UDP-D-glucuronate | Not specified | 0.3 min-1 (turnover number) | [2][21] |

Conclusion and Future Perspectives

This compound is an indispensable component of the plant cell wall, with its role in the borate-mediated cross-linking of rhamnogalacturonan II being fundamental to the structural integrity of the primary cell wall. The biosynthesis of its activated precursor, UDP-D-apiose, via the unique enzyme UDP-apiose/UDP-xylose synthase, highlights a specialized metabolic pathway in plants. While the structural role of apiose in RG-II is well-established, further research is needed to fully elucidate the functions of apiogalacturonans, particularly in aquatic plants. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate world of apiose-containing polysaccharides. A deeper understanding of the biosynthesis and function of these complex carbohydrates could open new avenues for the genetic engineering of plant biomass and the development of novel biomaterials. Furthermore, the enzymes involved in apiose metabolism present potential targets for the development of herbicides or antifungal agents that disrupt cell wall integrity.

References

- 1. benchchem.com [benchchem.com]

- 2. The biosynthesis of the branched-chain sugar this compound in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. rhamnogalacturonan II [glygen.ccrc.uga.edu]

- 7. Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RHAMNOGALACTURONAN II: Structure and Function of a Borate Cross-Linked Cell Wall Pectic Polysaccharide | Annual Reviews [annualreviews.org]

- 10. Apiogalacturonan - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Changes in the abundance of cell wall apiogalacturonan and xylogalacturonan and conservation of rhamnogalacturonan II structure during the diversification of the Lemnoideae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]

- 17. Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biosynthesis of this compound. IV. Formation of UDP-apiose from UDP-D-glucuronic acid in cell-free extracts of parsley (Apium petroselinum L.) and Lemna minor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The intricate Dance of Sugars: A Technical Guide to the Biosynthesis of UDP-D-Apiose

For Immediate Release

A deep dive into the enzymatic conversion of UDP-D-glucuronic acid to UDP-D-apiose, a critical pathway in plant biology and a point of interest for novel drug development.

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the biosynthetic pathway leading to UDP-D-apiose. D-Apiose is a unique branched-chain pentose (B10789219) sugar essential for the structural integrity of plant cell walls, particularly as a component of the pectic polysaccharide rhamnogalacturonan II (RG-II).[1][2] In RG-II, apiose residues form borate (B1201080) ester cross-links, which are vital for cell wall stability.[1][3] The activated form of this sugar, UDP-D-apiose, is synthesized from UDP-D-glucuronic acid in a remarkable enzymatic reaction.[3][4][5]

The Central Catalyst: UDP-D-Apiose/UDP-D-Xylose Synthase (UAXS)

The conversion of UDP-D-glucuronic acid is catalyzed by a single, bifunctional enzyme known as UDP-D-apiose/UDP-D-xylose synthase (UAXS), also referred to as AXS.[1][2][4] This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and exhibits the unusual ability to produce two different products from a single substrate: UDP-D-apiose and UDP-D-xylose.[2][6] This dual functionality places UAXS at a crucial branch point in nucleotide sugar metabolism.[1]

The reaction is dependent on the cofactor NAD+ and involves a complex series of steps within a single active site.[2][3][6] The currently accepted mechanism proceeds as follows:

-

Oxidation: The catalytic cycle begins with the NAD+-dependent oxidation of the C4'-hydroxyl group of the glucuronyl moiety of UDP-D-glucuronic acid. This forms a UDP-4-keto-D-glucuronic acid intermediate.[1][2]

-

Retro-Aldol Cleavage & Decarboxylation: A subsequent retro-aldol cleavage opens the pyranose ring.[1] This is followed by decarboxylation, which occurs on the ring-opened oxidized substrate.[1]

-

Carbon Skeleton Rearrangement: The resulting intermediate undergoes a sophisticated rearrangement of its carbon skeleton. An intramolecular aldol (B89426) addition leads to the formation of the five-membered furanose ring characteristic of apiose.[1]

-

Reduction: Finally, the aldehyde group on the apiose intermediate is reduced by the NADH generated in the initial oxidation step, yielding the final product, UDP-D-apiose.[1][2] Concurrently, the 4-keto intermediate can be reduced to form UDP-D-xylose.[1]

Quantitative Analysis of UAXS Activity

The kinetic properties of UAXS have been investigated, although comprehensive data across multiple species remains somewhat limited. The available data provides insight into the enzyme's efficiency and affinity for its substrate.

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Optimal pH |

| Arabidopsis thaliana (recombinant AXS1) | UDP-D-glucuronic acid | - | 0.3 | - |

| Spirodela polyrrhiza (duckweed) | UDP-D-glucuronic acid | 251 | - | - |

Note: "-" indicates that the data was not specified in the referenced literature.

Visualizing the Pathway and Processes

To better illustrate the biochemical transformation and the experimental approaches to its study, the following diagrams are provided.

Caption: Biosynthetic pathway of UDP-D-apiose and UDP-D-xylose from UDP-D-glucuronic acid.

Caption: A generalized experimental workflow for the characterization of UAXS.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the study of the UDP-D-apiose biosynthetic pathway.

Expression and Purification of Recombinant UAXS

This protocol outlines the expression of His-tagged UAXS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).[1]

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with a UAXS expression vector (e.g., pET vector with a His-tag)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme (B549824), 1 mM PMSF)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

Procedure:

-

Culture Growth and Induction:

-

Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the transformed E. coli.

-

Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.[1]

-

-

Cell Lysis:

-

Harvest cells by centrifugation (5,000 x g, 15 minutes, 4°C).

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 minutes, 4°C).[1]

-

-

Protein Purification:

-

Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged UAXS protein with 5 column volumes of Elution Buffer.[1]

-

-

Analysis and Storage:

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration (e.g., Bradford assay).

-

UAXS Enzyme Activity Assay via HPLC

This protocol describes how to measure UAXS activity by quantifying the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

-

Purified UAXS enzyme

-

Reaction Buffer (50 mM Tris-HCl, pH 8.0)

-

UDP-D-glucuronic acid solution (substrate)

-

NAD+ solution

-

Quenching solution (e.g., perchloric acid or ethanol)

-

HPLC system with a suitable column (e.g., anion exchange or reverse-phase C18)

-

Mobile phase (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent for reverse-phase)

-

Standards for UDP-D-glucuronic acid, UDP-D-apiose, and UDP-D-xylose

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 1 mM UDP-D-glucuronic acid, 1 mM NAD+, and a suitable amount of purified UAXS enzyme in a defined total volume (e.g., 100 µL).

-

-

Incubation:

-

Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution.

-

-

Sample Preparation:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.[1]

-

-

HPLC Analysis:

-

Inject the filtered sample onto the HPLC column.

-

Separate the nucleotide sugars using an appropriate gradient of the mobile phase.

-

Detect the UDP-sugars by their absorbance at 262 nm.

-

Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.[1]

-

Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).

-

Product Identification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity of the reaction products.

Materials:

-

Purified UAXS enzyme

-

Reaction Buffer prepared in D₂O (e.g., 50 mM Tris-HCl, pD 8.0)

-

UDP-D-glucuronic acid

-

NAD+

-

NMR spectrometer and NMR tubes

Procedure:

-

Reaction for NMR:

-

Set up a scaled-up enzyme reaction in a D₂O-based buffer within an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at various time points to monitor the disappearance of the substrate and the appearance of product signals.

-

The anomeric protons of the UDP-sugars, which typically resonate in a distinct region of the spectrum (around 5.5-6.0 ppm), can be used for identification and quantification.[1]

-

Conclusion

The biosynthesis of UDP-D-apiose from UDP-D-glucuronic acid, orchestrated by the remarkable enzyme UAXS, represents a fascinating example of complex catalysis in a single active site. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is crucial for advancing our knowledge of plant cell wall biology. Furthermore, the unique nature of this enzyme and its essential role in plants may present opportunities for the development of novel therapeutic agents or herbicides. This guide provides a foundational resource for researchers dedicated to exploring this intricate and vital biochemical pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. UDP-apiose/UDP-xylose synthase. Subunit composition and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatic UDP-glucose 13C isotopomers from [U-13C]glucose: a simple analysis by 13C NMR of urinary menthol glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Central Role of UDP-D-Apiose/UDP-D-Xylose Synthase in D-Apiose Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of UDP-D-apiose/UDP-D-xylose synthase (AXS), a pivotal enzyme in the biosynthesis of D-apiose. This compound is a unique branched-chain monosaccharide found in the cell walls of various plants and is a crucial component of complex carbohydrates. Understanding the mechanism and regulation of AXS is fundamental for advancements in glycobiology and has potential implications for drug development, particularly in targeting pathways involving apiose-containing glycans.

The Biochemical Conversion: From UDP-D-Xylose to UDP-D-Apiose

UDP-D-apiose/UDP-D-xylose synthase, a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes, catalyzes the conversion of UDP-D-xylose into UDP-D-apiose and UDP-D-xylose. This intricate reaction involves an unusual rearrangement of the carbon skeleton of the xylose moiety. The enzyme utilizes NAD+ as a cofactor, which is transiently reduced to NADH and then reoxidized during the catalytic cycle, meaning there is no net change in the redox state of the cofactor.

The reaction mechanism is proposed to proceed through a series of steps:

-

Oxidation of the C4 hydroxyl group of the UDP-D-xylose substrate by NAD+.

-

A subsequent retro-aldol condensation.

-

A final reduction step to yield the UDP-D-apiose product.

This conversion is a critical control point in the biosynthesis of apiose-containing polysaccharides, which are essential for the structural integrity of plant cell walls.

Caption: Biochemical pathway of UDP-D-apiose formation from UDP-D-xylose catalyzed by AXS.

Quantitative Analysis of AXS Activity

The enzymatic activity of UDP-D-apiose/UDP-D-xylose synthase has been characterized in various plant species. The following table summarizes key quantitative data from studies on AXS, providing a comparative overview of its kinetic parameters.

| Parameter | Value | Organism | Reference |

| Km for UDP-D-xylose | 0.13 ± 0.02 mM | Arabidopsis thaliana | |

| Vmax | 1.25 ± 0.05 µmol/min/mg | Arabidopsis thaliana | |

| kcat | 1.1 s-1 | Arabidopsis thaliana | |

| Optimal pH | 8.5 | Lemna minor | |

| Optimal Temperature | 30 °C | Lemna minor | |

| Substrate Specificity | Highly specific for UDP-D-xylose | Multiple studies |

Experimental Protocols for Studying AXS

The characterization of UDP-D-apiose/UDP-D-xylose synthase involves a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.

Protein Expression and Purification

A common method for obtaining sufficient quantities of AXS for biochemical studies is through recombinant expression in Escherichia coli.

-

Gene Cloning: The coding sequence for AXS is amplified from cDNA and cloned into an expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific cell density and temperature.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Purification: The His-tagged AXS protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC). The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a high concentration of imidazole.

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Caption: A typical experimental workflow for the expression and purification of recombinant AXS.

Enzyme Activity Assay

The activity of purified AXS can be determined by monitoring the formation of UDP-D-apiose from UDP-D-xylose.

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.5), NAD+, the purified AXS enzyme, and the substrate UDP-D-xylose.

-

Incubation: The reaction is incubated at the optimal temperature (e.g., 30 °C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an acid or by heat inactivation.

-

Product Detection: The formation of UDP-D-apiose can be quantified using high-performance liquid chromatography (HPLC) or by a coupled enzymatic assay. For example, the product can be hydrolyzed to free apiose, which is then assayed colorimetrically.

Metabolic Context and Signaling

This compound, synthesized by AXS, is a precursor for the formation of various apiose-containing glycans that are incorporated into the plant cell wall. The biosynthesis of these complex carbohydrates is a highly regulated process that is integrated with other metabolic pathways supplying nucleotide sugars. The availability of UDP-D-xylose, the substrate for AXS, is dependent on the activity of enzymes such as UDP-glucose dehydrogenase and UDP-D-glucuronate decarboxylase. Therefore, the regulation of AXS activity is likely interconnected with the overall flux of nucleotide sugars within the cell, ensuring a balanced supply of precursors for cell wall biosynthesis.

Caption: The metabolic pathway illustrating the synthesis of UDP-D-apiose and its incorporation into polysaccharides.

Conclusion

UDP-D-apiose/UDP-D-xylose synthase is a fascinating enzyme with a complex catalytic mechanism that plays a crucial role in the biosynthesis of the rare sugar this compound. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers investigating this enzyme and its role in plant cell wall biosynthesis. Further research into the structure, regulation, and inhibition of AXS could open new avenues for the development of novel therapeutic agents and for the bioengineering of plant cell walls with modified properties. The continued study of this enzyme is essential for a deeper understanding of the intricate world of glycobiology.

The Pivotal Role of D-Apiose in the Structural Integrity of Rhamnogalacturonan II

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide, representing a minor but essential component of the primary cell wall in all higher plants.[1][2] Its highly conserved nature across the plant kingdom underscores its fundamental biological importance.[2][3] The intricate structure of RG-II, composed of at least 12 different glycosyl residues linked by more than 20 different glycosidic linkages, culminates in a remarkable function: the formation of a dimerized structure cross-linked by a borate (B1201080) diester.[2][4] At the heart of this dimerization lies the unique branched-chain pentose, D-apiose. This technical guide provides an in-depth exploration of the function of this compound in the structure of RG-II, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The Core Function of this compound: Facilitating RG-II Dimerization

The most critical function of this compound within the RG-II molecule is its direct involvement in the formation of a borate diester bridge that covalently links two RG-II monomers.[5][6] This cross-link is formed between the hydroxyl groups of the apiosyl residues located in side chain A of each RG-II monomer.[5][7] This dimerization is not merely a structural curiosity but is fundamental to the proper architecture and mechanical properties of the plant cell wall.[2][8] The resulting three-dimensional pectic network is crucial for normal plant growth and development.[2][8]

The borate cross-linking of RG-II is a highly specific process. While RG-II contains other sugars with vicinal diols, the apiosyl residues in side chain A are the exclusive sites for the formation of the borate diester bond.[5][7] This specificity is attributed to the unique stereochemistry of apiose and its presentation within the context of the RG-II side chain A.

The Dimerization Process: A Signaling Pathway

The formation of the dRG-II-B complex is a critical step in cell wall assembly. The process is thought to occur in the Golgi apparatus before the secretion of pectin (B1162225) into the cell wall. The availability of boric acid is a key factor in this process, and deficiencies in boron can lead to significant disruptions in cell wall structure and plant development.

Caption: A diagram illustrating the borate-mediated dimerization of RG-II monomers via their apiose residues in the Golgi apparatus and subsequent incorporation into the cell wall pectic network.

Quantitative Analysis of RG-II Dimerization

The ratio of dimeric to monomeric RG-II is a critical parameter for assessing cell wall integrity. Under normal conditions, the vast majority of RG-II exists in its dimerized form.[6] Mutations affecting the synthesis of sugars within the RG-II side chains can significantly impact the efficiency of dimerization.

| Plant Line | Condition | Dimer (%) | Monomer (%) | Reference(s) |

| Wild-Type (e.g., Arabidopsis thaliana) | Boron Sufficient | >90 | <10 | [4][6] |

| mur1 Mutant (Arabidopsis thaliana) | Boron Sufficient | ~50 | ~50 | [9] |

| Wild-Type | Boron Deficient | Significantly Reduced | Predominant Form | [7] |

Experimental Protocols

The study of RG-II and the function of its constituent sugars requires a series of specialized biochemical techniques. The following sections provide an overview of the key experimental protocols.

Extraction and Purification of Rhamnogalacturonan II

A general workflow for the isolation of RG-II from plant material involves the preparation of cell walls, enzymatic digestion to release pectic fragments, and chromatographic purification.

Caption: A flowchart outlining the key steps for the extraction and purification of Rhamnogalacturonan II from plant tissue.

Detailed Methodology:

-

Preparation of Alcohol Insoluble Residue (AIR):

-

Homogenize fresh or frozen plant tissue in 80% (v/v) ethanol.

-

Wash the resulting pellet sequentially with 80% ethanol, 100% ethanol, and acetone (B3395972) to remove soluble components.

-

Dry the resulting AIR, which is enriched in cell wall material.

-

-

Enzymatic Digestion:

-

Suspend the AIR in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Add endopolygalacturonase (EPG) to digest the homogalacturonan backbone of pectin, releasing RG-I and RG-II.

-

Incubate at an optimal temperature (e.g., 37°C) for a defined period (e.g., 16-24 hours).

-

Centrifuge to pellet the insoluble material and collect the supernatant containing solubilized pectic fragments.

-

-

Size-Exclusion Chromatography (SEC):

-

Load the supernatant onto a gel filtration column (e.g., Sephadex G-75 or Superdex 75).[1][10]

-

Elute with a suitable buffer (e.g., 50 mM ammonium (B1175870) formate, pH 5.0).[1]

-

Collect fractions and assay for the presence of uronic acids to identify the RG-II containing fractions. The dimer will elute earlier than the monomer.[1][10]

-

Structural Analysis of RG-II Side Chains by Mass Spectrometry

Mass spectrometry is a powerful tool for elucidating the structure of the complex oligosaccharide side chains of RG-II.

Detailed Methodology:

-

Release of Side Chains:

-

Mass Spectrometry Analysis:

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of RG-II and the linkages between its constituent monosaccharides.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve the purified RG-II (monomer or dimer) in deuterium (B1214612) oxide (D₂O).

-

Lyophilize and redissolve in D₂O several times to exchange protons with deuterium.

-

-

NMR Data Acquisition:

-

Data Analysis:

-

Assign the chemical shifts of the protons and carbons of the individual sugar residues.

-

Use the through-bond and through-space correlations from the 2D NMR spectra to determine the glycosidic linkages and the overall conformation of the molecule.

-

Conclusion

This compound is an indispensable component of rhamnogalacturonan II, playing a direct and critical role in the borate-mediated dimerization of this complex polysaccharide. This cross-linking is fundamental to the structural integrity of the plant cell wall and, consequently, to the normal growth and development of plants. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and detailed structural analysis of RG-II, enabling further research into the intricate relationship between its structure and function. A thorough understanding of the role of this compound and the dimerization of RG-II is not only crucial for plant biology but also holds potential for applications in biomaterials and drug development, where the modulation of cell wall properties is of interest.

References

- 1. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Rhamnogalacturonan II structure shows variation in the side chains monosaccharide composition and methylation status within and across different plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of borate cross-linked rhamnogalacturonan II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - Biotechnology for Biofuels - Figshare [springernature.figshare.com]

- 6. Frontiers | Synthesis of borate cross-linked rhamnogalacturonan II [frontiersin.org]

- 7. Boron bridging of rhamnogalacturonan-II, monitored by gel electrophoresis, occurs during polysaccharide synthesis and secretion but not post-secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Altered lignification in mur1-1 a mutant deficient in GDP-L-fucose synthesis with reduced RG-II cross linking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Keystone of Cell Wall Integrity: A Technical Guide to Borate Cross-Linking of Rhamnogalacturonan-II by D-Apiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the critical mechanism of borate (B1201080) cross-linking within the pectic polysaccharide rhamnogalacturonan-II (RG-II), a process mediated by the unique branched-chain sugar, D-Apiose. This naturally occurring nanostructure is fundamental to the structural integrity of plant cell walls and presents intriguing possibilities for the development of novel biomaterials and drug delivery systems. This document details the intricate chemistry of the cross-linking reaction, compiles quantitative data from key studies, outlines detailed experimental protocols for its investigation, and provides visual representations of the associated pathways and workflows.

The Molecular Architecture of the Borate Cross-Link

Rhamnogalacturonan-II (RG-II) is a structurally complex and highly conserved pectic polysaccharide found in the primary cell walls of all higher plants.[1] Its intricate structure is composed of a homogalacturonan backbone with four distinct side chains (A, B, C, and D) comprised of at least 12 different monosaccharides.[2][3] The key to the formation of a three-dimensional pectic network lies in the ability of two RG-II monomers to dimerize.[1][4] This dimerization is facilitated by a borate diester bond that forms between the 2' and 3' hydroxyl groups of the D-apiosyl residues located in side chain A of each RG-II monomer.[2][4] Under sufficient boron conditions, over 90% of RG-II in plant cell walls exists in this dimerized form.[2][3]

The formation of this cross-link is a multi-step process. Computational studies using ab initio calculations and transition state theory have elucidated a four-step mechanism.[5][6] The initial formation of the first ester linkage between boric acid and an apiosyl residue is the rate-limiting step of the overall reaction.[5][6] The subsequent steps are regio- and stereospecific, leading to four distinct and energetically plausible reaction pathways.[5][6] The stereochemistry at the di-apio-borate cross-link significantly influences the conformation of the RG-II dimer, which in turn dictates the macromolecular structure of the pectin (B1162225) network.[5]

Quantitative Analysis of RG-II Dimerization

The efficiency of RG-II dimerization is influenced by several factors, including pH and the presence of certain cations. In vitro studies have provided quantitative insights into these relationships.

| Condition | Dimerization Percentage | Reference |

| pH Dependence (24h incubation) | ||

| pH 3.4 | ~30% | [7] |

| pH 5.0 | ~5% | [7] |

| Cation-Mediated Dimerization (24h) | ||

| pH 3.4 with 0.5 M Sr²⁺, Pb²⁺, or Ba²⁺ | ~80% | [7] |

| pH 5.0 with 0.5 M Sr²⁺, Pb²⁺, or Ba²⁺ | ~54% | [7] |

| Boron Nutritional Status in Pumpkin | ||

| Boron-sufficient tissues | ~90% | [8] |

| Severe boron-deficient tissues | ~15% | [8] |

Experimental Protocols for the Study of RG-II Cross-Linking

The investigation of RG-II borate cross-linking involves a series of specialized biochemical techniques. The following sections provide an overview of the key experimental protocols.

Isolation and Purification of Rhamnogalacturonan-II

A common workflow for isolating and purifying RG-II from plant material is outlined below.[2][9]

1. Preparation of Alcohol Insoluble Residue (AIR):

-

Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

The powder is washed sequentially with 70% ethanol, a 1:1 methanol-chloroform mixture, and finally with acetone (B3395972) to remove soluble components.

-

The resulting pellet is air-dried to yield the AIR, which is enriched in cell wall material.[2]

2. Solubilization of Pectin:

-

Pectins are solubilized from the AIR by treating it with 50 mM ammonium (B1175870) oxalate, which chelates the calcium ions that cross-link pectic chains.[9]

3. Enzymatic Digestion:

-

The solubilized pectin is treated with endopolygalacturonase (EPG), an enzyme that specifically hydrolyzes the homogalacturonan backbone of pectin, releasing RG-I, RG-II, and oligogalacturonides.[2][9]

4. Size-Exclusion Chromatography (SEC):

-

The mixture of polysaccharides from the EPG digest is separated based on molecular size using SEC.[9][10]

-

Fractions are collected and assayed for the presence of RG-II, typically by monitoring for uronic acids.[10] RG-II monomers and dimers can be resolved using columns like Superdex 75.[9]

Structural Characterization of RG-II

1. Mass Spectrometry (MS):

-

ESI-MS and MS/MS are powerful techniques for determining the mass, glycosyl sequence, linkage positions, and the presence of non-glycosyl modifications (e.g., O-acetyl and O-methyl groups) of RG-II and its constituent oligosaccharides.[9][11]

-

For linkage analysis, the polysaccharide is typically permethylated before MS analysis.[9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D (¹H, ¹³C) and 2D NMR experiments are crucial for the de novo structural elucidation of complex carbohydrates like RG-II.[12][13]

-

NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[12]

-

Sample preparation for NMR requires high purity and dissolution in a suitable deuterated solvent.[12]

In Vitro Dimerization Assay

This assay is used to study the factors that influence the formation of the borate cross-link.[3][7]

1. Preparation of Monomeric RG-II:

-

Dimeric RG-II is converted to its monomeric form by treatment at a low pH (e.g., pH 1 for 30 minutes).[7]

2. Dimerization Reaction:

-

Monomeric RG-II (e.g., 0.5 mM) is incubated with boric acid (e.g., 1.2 mM) in a buffered solution at a specific pH.[7]

-

The effect of different cations (e.g., Sr²⁺, Pb²⁺, Ba²⁺) can be investigated by adding them to the reaction mixture.[7]

3. Quantification of Dimerization:

-

The reaction products are analyzed by SEC or polyacrylamide gel electrophoresis to separate and quantify the amounts of monomeric and dimeric RG-II.[3][9] The peak areas from the SEC chromatogram are integrated to determine the relative abundance of each form.[9]

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in RG-II borate cross-linking.

Caption: Reaction mechanism of RG-II dimerization via borate cross-linking.

Caption: Experimental workflow for RG-II analysis.

Caption: Logical flow of RG-II dimerization's role in plant biology.

Conclusion and Future Perspectives

The borate cross-linking of rhamnogalacturonan-II via this compound residues is a sophisticated and vital mechanism for ensuring the structural integrity of plant cell walls. The formation of this covalent dimer contributes to a robust three-dimensional pectic network that is essential for normal plant growth and development.[1] The detailed understanding of this process, from the reaction kinetics to the influence of pH and cations, provides a solid foundation for further research.

For drug development professionals, the unique and highly specific nature of the RG-II-borate complex offers potential as a target for novel herbicides or as a component in the design of biocompatible nanomaterials for targeted delivery systems. The continued elucidation of the enzymes and regulatory factors involved in RG-II biosynthesis and dimerization will undoubtedly open new avenues for both agricultural and biomedical applications.

References

- 1. Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Making and breaking of boron bridges in the pectic domain rhamnogalacturonan-II at apoplastic pH in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - Biotechnology for Biofuels - Figshare [springernature.figshare.com]

- 5. osti.gov [osti.gov]

- 6. Mechanism and Reaction Energy Landscape for Apiose Cross-Linking by Boric Acid in Rhamnogalacturonan II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhamnogalacturonan-II, a pectic polysaccharide in the walls of growing plant cell, forms a dimer that is covalently cross-linked by a borate ester. In vitro conditions for the formation and hydrolysis of the dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Borate cross-linked/total rhamnogalacturonan II ratio in cell walls for the biochemical diagnosis of boron deficiency in hydroponically grown pumpkin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

The Unseen Architect: A Technical Guide to the Biological Significance of D-Apiose in Plant Growth and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Apiose (B1254161), a seemingly obscure branched-chain pentose, plays a pivotal, yet often overlooked, role in the structural integrity and development of higher plants. This in-depth technical guide synthesizes current knowledge on the biological significance of this compound, with a focus on its critical function in the plant cell wall. We delve into the biosynthesis of this unique sugar, its incorporation into complex polysaccharides, and the profound developmental consequences of its depletion. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key pathways, to support advanced research and potential applications in drug development and agriculture.

The Structural Keystone: this compound in the Plant Cell Wall

This compound is a fundamental constituent of two major pectic polysaccharides in the plant primary cell wall: rhamnogalacturonan II (RG-II) and apiogalacturonan.[1][2][3] While present in relatively small amounts, its structural contribution is immense.

The most critical function of this compound is its indispensable role in the dimerization of RG-II monomers through the formation of a borate-diester cross-link.[1][3] This cross-linking is essential for the assembly of a functional three-dimensional pectic network, which provides mechanical strength and flexibility to the cell wall.[1] The structural integrity conferred by these borate (B1201080) bridges is crucial for normal plant growth and development.[4]

Apiogalacturonan, a polysaccharide particularly abundant in the cell walls of aquatic monocots like duckweeds, also contains significant amounts of this compound.[1] While its precise function is less understood than that of RG-II, its high concentration in rapidly growing plants suggests an important role in cell wall architecture and expansion.[5]

Quantitative Analysis of this compound Content

The abundance of this compound varies significantly across plant species and tissues, reflecting diverse cell wall compositions and developmental stages. Aquatic monocots, such as duckweeds, are particularly rich in this sugar.

Table 1: this compound Content in the Cell Walls of Various Duckweed Species Under Different Light Conditions

| Species | Family | Light Intensity (µmol photons m⁻² s⁻¹) | Apiose Content (% of cell wall monosaccharides) | Reference |

| Spirodela polyrhiza | Lemnaceae | 20 | ~14 | [5] |

| 500 | ~12 | [5] | ||

| Landoltia punctata | Lemnaceae | 20 | ~10 | [5] |

| 500 | ~9 | [5] | ||

| Lemna gibba | Lemnaceae | 20 | ~12 | [5] |

| 500 | ~9 | [5] | ||

| Wolffiella caudata | Lemnaceae | 20 | ~4 | [5] |

| 500 | ~6 | [5] | ||

| Wolffia borealis | Lemnaceae | 20 | ~3 | [5] |

| 500 | ~5 | [5] |

The Biosynthetic Pathway of this compound

This compound is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS1 in Arabidopsis thaliana).[2] This enzyme exhibits dual functionality, also producing UDP-D-xylose, a precursor for hemicellulose biosynthesis. The reaction is dependent on the cofactor NAD+.[2]

Kinetic Properties of Key Enzymes

Understanding the kinetic parameters of the enzymes involved in this compound metabolism is crucial for modeling its biosynthesis and regulation.

Table 2: Kinetic Parameters of Enzymes Involved in Apiose Metabolism

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| UDP-D-Apiose/UDP-D-Xylose Synthase (AXS1) | Arabidopsis thaliana (recombinant) | UDP-D-Glucuronic Acid | - | 0.3 min-1 (turnover number) | [2] |

| Glucosyltransferase (PcGlcT) | Petroselinum crispum | Apigenin | 320 ± 70 | 0.62 ± 0.05 s-1 | [6] |

| Apiosyltransferase (PcApiT) | Petroselinum crispum | Apigenin 7-O-glucoside | - | - | [6] |

This compound and Plant Development: More Than Just a Structural Role?

While the primary role of this compound appears to be structural, emerging evidence suggests a connection to plant stress responses. The biosynthesis of apiosylated secondary metabolites, such as the flavonoid apiin (B1667559) in parsley, is induced by stressors like UV irradiation and precursors of the defense hormone jasmonic acid.[8] This indicates that the regulation of this compound allocation between primary cell wall synthesis and secondary metabolism may be a component of the plant's defense strategy. However, a direct signaling role for this compound itself has not yet been established.

Experimental Protocols

Extraction and Quantification of Apiose-Containing Polysaccharides

Objective: To isolate and quantify this compound from plant cell walls.

Methodology:

-

Cell Wall Preparation:

-

Homogenize fresh plant material in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Wash the homogenate extensively with water and organic solvents (e.g., ethanol, acetone) to remove intracellular contents, yielding an alcohol-insoluble residue (AIR) enriched in cell wall material.

-

-

Extraction of Pectic Polysaccharides:

-

Treat the AIR with a chelating agent, such as 0.5% ammonium (B1175870) oxalate, at a slightly elevated temperature (e.g., 80-100°C) to solubilize pectic polysaccharides.

-

Separate the soluble fraction (containing apiogalacturonans and RG-II) from the insoluble residue by centrifugation.

-

-

Acid Hydrolysis:

-

Hydrolyze the extracted polysaccharides with an acid (e.g., 2M trifluoroacetic acid) at 121°C for 1-2 hours to release the constituent monosaccharides.

-

-

Monosaccharide Analysis:

-

Neutralize the hydrolysate.

-

Reduce the monosaccharides to their corresponding alditols with sodium borohydride.

-

Acetylate the alditols using acetic anhydride.

-

Analyze the resulting alditol acetates by gas chromatography-mass spectrometry (GC-MS) for separation and quantification of this compound relative to other monosaccharides.

-

Enzyme Activity Assay for UDP-D-Apiose/UDP-D-Xylose Synthase (AXS)

Objective: To determine the enzymatic activity of AXS.

Methodology:

-

Enzyme Preparation:

-

Express and purify recombinant AXS protein from an expression system (e.g., E. coli).

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Purified AXS enzyme

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM UDP-D-glucuronic acid (substrate)

-

1 mM NAD+ (cofactor)

-

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid or by heating).

-

-

Product Analysis by HPLC:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject an aliquot of the filtered sample onto a high-performance liquid chromatography (HPLC) system equipped with an anion-exchange or reverse-phase C18 column.

-

Separate the nucleotide sugars (UDP-D-glucuronic acid, UDP-D-apiose, and UDP-D-xylose) using an appropriate mobile phase gradient.

-

Detect the UDP-sugars by their absorbance at 262 nm.

-

Quantify the amounts of UDP-D-apiose and UDP-D-xylose formed by comparing their peak areas to those of known standards.

-

Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).

-

Future Perspectives and Applications